molecular formula C20H19N3O4 B2578624 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851407-49-3

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

Cat. No. B2578624
CAS RN: 851407-49-3
M. Wt: 365.389
InChI Key: YSGGPAYPTAZJDM-UHFFFAOYSA-N
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Description

“N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinolines are known for their pharmaceutical properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also has a nitrobenzamide group attached via an ethyl linker .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline ring, the nitro group, and the benzamide group. Each of these functional groups can undergo a variety of chemical reactions .

Scientific Research Applications

Anticorrosive Applications

Quinoline Derivatives in Corrosion Inhibition Quinoline derivatives, including N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, have been recognized for their excellent anticorrosive properties. These derivatives effectively inhibit metallic corrosion due to their high electron density, facilitating stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in preserving the integrity of metal surfaces in various industries (Verma, Quraishi, & Ebenso, 2020).

Bioactive Properties

Bioactivities of Quinoline and Quinazoline Alkaloids Research on quinoline and quinazoline alkaloids, similar in structure to N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, reveals significant bioactivities. These compounds, extracted from natural sources or synthesized, demonstrate a range of therapeutic potentials, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, and anti-inflammatory activities. Their contributions to drug development, particularly in antimalarial and anticancer therapies, are noteworthy (Shang et al., 2018).

Fungus-Related Compounds and Implications

Occurrence of Nitroso Compounds in Fungus-Contaminated Foods Studies have identified the presence of nitroso compounds, including various nitrosamines, in foods contaminated by specific fungi, suggesting the formation of these compounds under certain conditions. Given the carcinogenic potential of these compounds, understanding their formation, especially in the context of specific nitroso compounds like N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide, is crucial for food safety and carcinogenesis research (Li, Ji, & Cheng, 1986).

Pharmacological Aspects

Therapeutic Potential of Functionalized Quinoline Motifs Quinoline and its derivatives serve as core templates in drug design due to their extensive bioactivity spectrum. The review focuses on the chemistry, medicinal potential, and pharmacological applications of quinoline motifs, emphasizing their role in future drug development. The vast array of information on these compounds opens new doors for medicinal chemists to explore biomolecular quinolines for novel drug development, which is pertinent for compounds like N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide (Ajani, Iyaye, & Ademosun, 2022).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known biological activity of many quinoline derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-6-7-14-10-16(20(25)22-18(14)13(12)2)8-9-21-19(24)15-4-3-5-17(11-15)23(26)27/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGGPAYPTAZJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

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